molecular formula C9H7F3INO B8159749 2-Iodo-N-methyl-5-(trifluoromethyl)benzamide

2-Iodo-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B8159749
M. Wt: 329.06 g/mol
InChI Key: UXORPSOKDPIIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-methyl-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methyl-5-(trifluoromethyl)benzamide typically involves the introduction of the iodine and trifluoromethyl groups onto a benzamide scaffold. One common method is the iodination of N-methyl-5-(trifluoromethyl)benzamide using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methyl-5-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine or trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 2-Iodo-N-methyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-methyl-5-(trifluoromethyl)benzamide:

    2-Iodo-5-(trifluoromethyl)benzamide: Lacks the N-methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-Iodo-N-methyl-5-(trifluoromethyl)benzamide is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the benzamide scaffold. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-iodo-N-methyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c1-14-8(15)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXORPSOKDPIIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.